molecular formula C14H10N4O2S2 B11156467 N,N'-Bis(2-thiazolyl)isophthalamide

N,N'-Bis(2-thiazolyl)isophthalamide

Cat. No.: B11156467
M. Wt: 330.4 g/mol
InChI Key: MARWQHQTMLKNFJ-UHFFFAOYSA-N
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Description

N,N’-Bis(2-thiazolyl)isophthalamide is a chemical compound known for its unique structure and properties It consists of an isophthalamide core with two thiazolyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-thiazolyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-thiazolyl)isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-thiazolyl)isophthalamide can undergo various chemical reactions, including:

    Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiazolyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazolyl rings.

Scientific Research Applications

N,N’-Bis(2-thiazolyl)isophthalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which N,N’-Bis(2-thiazolyl)isophthalamide exerts its effects is primarily through its ability to chelate metal ions. The thiazolyl groups can bind to metal ions, forming stable complexes. This property makes it useful in applications where metal ion regulation is crucial, such as in the treatment of metal ion-related diseases or in catalysis. The compound’s ability to interact with proteins and enzymes also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-mercaptoethyl)isophthalamide: Known for its metal chelation properties, particularly with mercury and lead.

    N,N’-Bis(2-pyridyl)isophthalamide:

Uniqueness

N,N’-Bis(2-thiazolyl)isophthalamide is unique due to the presence of thiazolyl groups, which impart distinct chemical and biological properties. The thiazolyl groups enhance its ability to chelate metal ions and interact with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H10N4O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

1-N,3-N-bis(1,3-thiazol-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H10N4O2S2/c19-11(17-13-15-4-6-21-13)9-2-1-3-10(8-9)12(20)18-14-16-5-7-22-14/h1-8H,(H,15,17,19)(H,16,18,20)

InChI Key

MARWQHQTMLKNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3

Origin of Product

United States

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